molecular formula C6H5BrN2OS B11722187 N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

Katalognummer: B11722187
Molekulargewicht: 233.09 g/mol
InChI-Schlüssel: RNPLTGXROKFXMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is a chemical compound with the molecular formula C6H5BrN2OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of N-(5-substituted-1,3-thiazol-2-yl)prop-2-enamide derivatives.

    Oxidation: Formation of this compound sulfoxides or sulfones.

    Reduction: Formation of N-(5-bromo-1,3-thiazol-2-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring can engage in various interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide
  • N-(5-chloro-1,3-thiazol-2-yl)prop-2-enamide
  • N-(5-phenyl-1,3-thiazol-2-yl)prop-2-enamide

Uniqueness

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.

Eigenschaften

Molekularformel

C6H5BrN2OS

Molekulargewicht

233.09 g/mol

IUPAC-Name

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C6H5BrN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h2-3H,1H2,(H,8,9,10)

InChI-Schlüssel

RNPLTGXROKFXMQ-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NC1=NC=C(S1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.